1-Chloro-4-(methyldisulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(methyldisulfanyl)benzene is an organic compound with the molecular formula C7H7ClS2 It is a derivative of benzene, where a chlorine atom and a methyldisulfanyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(methyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-4-nitrobenzene with sodium methyldisulfide. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(methyldisulfanyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methyldisulfide, ethanol or methanol as solvents
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Chloro-4-(methyldisulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(methyldisulfanyl)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . The methyldisulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Chloro-4-(methyldisulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-methylbenzene: Lacks the disulfanyl group, making it less reactive in redox reactions.
1-Chloro-4-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a disulfanyl group, leading to different chemical properties and reactivity.
4-Chlorotoluene: Similar structure but without the sulfur-containing group, resulting in different applications and reactivity.
Properties
CAS No. |
53830-55-0 |
---|---|
Molecular Formula |
C7H7ClS2 |
Molecular Weight |
190.7 g/mol |
IUPAC Name |
1-chloro-4-(methyldisulfanyl)benzene |
InChI |
InChI=1S/C7H7ClS2/c1-9-10-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
RMNRDADEBGJKOK-UHFFFAOYSA-N |
Canonical SMILES |
CSSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.